7-(3-Fluorophenyl)isoquinolin-1-amine
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Overview
Description
7-(3-Fluorophenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)isoquinolin-1-amine typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization. Another approach involves the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve the use of metal catalysts to facilitate the cyclization and fluorination processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorophenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
7-(3-Fluorophenyl)isoquinolin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with unique properties, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to bind to biological targets, thereby increasing its potency and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities.
6-Fluoroisoquinoline: Differing in the position of the fluorine atom, which can affect its properties and reactivity.
5-Fluoroisoquinoline: Another positional isomer with distinct characteristics
Uniqueness
7-(3-Fluorophenyl)isoquinolin-1-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Biological Activity
7-(3-Fluorophenyl)isoquinolin-1-amine is a compound belonging to the isoquinoline family, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an isoquinoline core with a fluorophenyl substituent. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Research indicates that compounds with isoquinoline structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Isoquinolines can inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : These compounds may interact with specific receptors in the body, modulating their activity and influencing physiological responses.
Anticancer Activity
Studies have shown that isoquinoline derivatives possess substantial anticancer properties. For instance, meta-substituted 3-arylisoquinolinones have demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colon (HCT116) cancers. The IC50 values for these compounds ranged from 0.4 to 0.8 µM, indicating potent activity compared to their para-substituted counterparts, which had IC50 values exceeding 50 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.68 ± 0.13 |
Meta-substituted analog | HepG2 | 0.21 ± 0.05 |
Para-substituted analog | A549 | >50 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar isoquinoline derivatives have shown moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 2.33 to 156.47 µM against Escherichia coli .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromoisoquinoline | Bromine at position 4 | Moderate anticancer activity |
7-Fluoroisoquinoline | Fluorine at position 7 | Antimicrobial properties |
Meridianins | Various substitutions | Potent kinase inhibitors |
These comparisons reveal that while there are similarities in structure, the specific substituents significantly influence biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of isoquinoline derivatives for their anticancer activities. For example, a study highlighted the enhanced activity of meta-substituted isoquinolinones over para-substituted ones, suggesting that the position of substituents plays a critical role in their efficacy .
Furthermore, molecular docking studies have indicated that certain isoquinolinones can bind effectively to tubulin's colchicine-binding site, which is a recognized target in cancer therapy .
Properties
Molecular Formula |
C15H11FN2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
7-(3-fluorophenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H11FN2/c16-13-3-1-2-11(8-13)12-5-4-10-6-7-18-15(17)14(10)9-12/h1-9H,(H2,17,18) |
InChI Key |
GOLKTAQWOUKUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C=CN=C3N |
Origin of Product |
United States |
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